molecular formula C22H18N2OS B2995830 (4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine CAS No. 339204-45-4

(4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine

Cat. No. B2995830
CAS RN: 339204-45-4
M. Wt: 358.46
InChI Key: OFNHICCOTMRLLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine, also known as BPTM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BPTM belongs to the thiazole family, which is a class of organic compounds known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of (4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, (4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. (4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
(4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that (4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that (4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine can reduce inflammation and improve cognitive function in animal models of neurodegenerative diseases. However, the safety and toxicity of (4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine have not been fully evaluated, and more research is needed to determine its potential side effects.

Advantages and Limitations for Lab Experiments

One advantage of (4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine is its relatively simple synthesis method, which allows for the production of large quantities of the compound. (4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine is also stable and can be stored for extended periods of time. However, one limitation of (4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the exact mechanism of action of (4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on (4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine. One direction is to further investigate its potential applications in medicine, particularly as a treatment for neurodegenerative diseases. Another direction is to explore its potential as a pesticide for use in agriculture. Additionally, more research is needed to fully understand the mechanism of action of (4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine and its potential side effects. Finally, (4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine could be used as a building block for the synthesis of novel materials with unique properties.

Synthesis Methods

(4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine can be synthesized using a multi-step reaction process. The first step involves the condensation of 2-methoxybenzaldehyde and 2-aminothiophenol to form 2-(2-methoxyphenyl)thiazolidin-4-one. This intermediate is then reacted with 4-bromobiphenyl in the presence of potassium carbonate and copper powder to yield (4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

(4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, (4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine has been shown to have anti-inflammatory and anti-cancer properties. It has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, (4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine has been tested as a pesticide due to its ability to inhibit the growth of certain plant pathogens. In materials science, (4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine has been used as a building block for the synthesis of novel fluorescent materials.

properties

IUPAC Name

N-(2-methoxyphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c1-25-21-10-6-5-9-19(21)23-22-24-20(15-26-22)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-15H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNHICCOTMRLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.